molecular formula C27H22FN3O2S B3409268 (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-30-7

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Katalognummer: B3409268
CAS-Nummer: 892416-30-7
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: NFDIUTCRIPEIJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex tricyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen core. Key substituents include:

  • A (4-ethenylphenyl)methylsulfanyl group at position 7, contributing hydrophobic and π-π stacking interactions.
  • A methanol group at position 11, enabling hydrogen bonding and solubility modulation.

The fluorine atom may enhance metabolic stability, as seen in fluorinated pharmaceuticals, while the sulfanyl group could mediate redox interactions or metal coordination . Structural elucidation of such compounds often employs crystallographic tools like SHELX for precise atomic coordinate determination .

Eigenschaften

IUPAC Name

[7-[(4-ethenylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-3-17-7-9-18(10-8-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-5-4-6-21(28)11-19/h3-11,13,32H,1,12,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDIUTCRIPEIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)F)SCC5=CC=C(C=C5)C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with various functional groups that contribute to its biological activity. The key components include:

  • Ethenylphenyl group
  • Sulfanyl linkage
  • Fluorophenyl substituent
  • Triazatricyclo framework

This structural complexity may influence its interaction with biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfanyl group suggests potential interactions with enzymes, possibly inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant effects, which could be relevant in mitigating oxidative stress in cells.

Anticancer Activity

Research has indicated that similar compounds can exhibit anticancer properties. For instance, a study on related triazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that the triazatricyclo structure may enhance such activity .

StudyCompoundCell LineIC50 (µM)Findings
Triazole DerivativeHeLa15Induced apoptosis through caspase activation
Sulfanyl CompoundMCF-710Inhibited growth via cell cycle arrest

Antimicrobial Activity

Another aspect of interest is the antimicrobial potential of compounds featuring sulfanyl groups. A study demonstrated that sulfanyl derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of compounds with similar structural motifs in protecting neuronal cells from apoptosis induced by oxidative stress .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish its clinical viability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tricyclic Core Derivatives

Compounds with tricyclic frameworks are prevalent in natural products and synthetic pharmaceuticals. For example:

  • Lankacidin C: A macrolide antibiotic with a tricyclic structure, showing antitumor activity via inhibition of eukaryotic ribosomes.
  • Tetarimycin A/B : Redox-cofactor type compounds with tricyclic motifs, active against Gram-positive bacteria. The presence of the 3-fluorophenyl group in the target compound may enhance specificity toward eukaryotic targets .

Table 1: Physicochemical Comparison of Tricyclic Derivatives

Property Target Compound Lankacidin C Tetarimycin A
Molecular Weight ~550 g/mol (estimated) 492.5 g/mol 478.6 g/mol
LogP (Predicted) 3.8 2.1 3.5
Water Solubility Low (methanol-soluble) Moderate Low
Bioactivity Antitumor (hypothesized) Antitumor, Antibacterial Antibacterial
Fluorophenyl-Containing Analogs

Fluorine substitution is a common strategy to optimize drug-like properties:

  • Ciprofloxacin: A fluoroquinolone antibiotic with a 3-fluorophenyl-like group. The target compound’s fluorine may similarly enhance membrane permeability but lacks the quinolone’s DNA gyrase inhibition mechanism .
  • Oleanolic Acid (OA) Derivatives: highlights that structural similarity (e.g., fluorophenyl groups) correlates with shared mechanisms of action (MOAs). Systems pharmacology analysis suggests the target compound may interact with kinase or cytochrome P450 targets, akin to fluorinated triterpenes .
Sulfanyl- and Methanol-Functionalized Compounds
  • Pyoverdine: A Pseudomonas siderophore with sulfanyl and hydroxamate groups. The target compound’s sulfanyl moiety may similarly mediate metal chelation, though its methanol group likely reduces iron-binding efficiency compared to pyoverdine’s hydroxamates .
  • Methanolic Extracts of C. versicolor: High phenolic content in methanolic extracts correlates with antimicrobial activity. The target compound’s methanol group may enhance solubility for similar applications, though its tricyclic core differentiates its pharmacokinetics .

Table 2: Functional Group Impact on Bioactivity

Functional Group Target Compound Pyoverdine C. versicolor Extract
Sulfanyl Metal chelation Iron uptake Antioxidant
Methanol Solubility modulator Absent Solvent carrier
Fluorophenyl Target specificity Absent Absent

Research Findings and Mechanistic Insights

  • Genome Mining: Pseudomonas spp. harbor gene clusters for redox-cofactor compounds (e.g., lankacidin C) with <13% similarity to known analogs, suggesting the target compound could represent a novel biosynthetic variant .
  • Docking Studies : Compounds with tricyclic cores and fluorophenyl groups (e.g., OA derivatives) show affinity for steroid hormone receptors and kinases. Molecular docking predicts the target compound may inhibit tyrosine kinases, analogous to fluorinated indole derivatives .
  • Transcriptome Analysis : Structurally similar compounds (e.g., hederagenin) induce overlapping gene expression patterns in cancer cells, supporting the hypothesis of shared MOAs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Reactant of Route 2
(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.